molecular formula C19H18N2OS2 B2529445 N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide CAS No. 1049239-51-1

N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide

Cat. No.: B2529445
CAS No.: 1049239-51-1
M. Wt: 354.49
InChI Key: NTTYNTZDPYVFME-UHFFFAOYSA-N
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Description

N-(2-(Methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a chemical compound featuring a thiazole core, a privileged scaffold in medicinal chemistry with wide-ranging pharmacological applications . This compound belongs to a class of 2,4-disubstituted thiazole derivatives that are extensively investigated in oncology research for their potential as small-molecule inhibitors . Thiazole-based compounds have demonstrated a remarkable ability to interact with diverse biological targets, and several derivatives have shown promising structure-dependent antiproliferative properties in preclinical studies, including activity against both drug-sensitive and multidrug-resistant cancer cell lines . The structural versatility of this compound makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR). The methylthio group at the 2-position and the phenyl substituent at the 4-position of the thiazole ring are key modification sites that can be leveraged to optimize potency and selectivity against specific oncogenic targets . Such targets often include receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which is frequently overexpressed in various cancers and is a validated target for anticancer drug discovery . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-23-19-21-17(15-10-6-3-7-11-15)18(24-19)20-16(22)13-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTYNTZDPYVFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl and propanamide groups. One common method involves the reaction of 2-aminothiazole with a methylthio group and subsequent coupling with phenylpropanoyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the carbonyl group, forming an alcohol derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring can interact with nucleophilic sites in proteins or DNA, disrupting their normal function.

Comparison with Similar Compounds

Thiazole Derivatives with Varied Thioalkyl Substituents

The most direct analogs are thiazole derivatives with modifications to the thioalkyl group or propanamide side chain:

Compound Name CAS Number Key Structural Differences Hypothesized Impact
N-(2-(Methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide 1049172-84-0 Baseline structure Reference for comparison
N-(2-(Ethylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide 1049254-67-2 Ethylthio (vs. methylthio); 2-phenoxypropanamide Increased lipophilicity; Altered H-bonding
N-(2-((2-(Methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide 1049172-84-0 Methylamino-oxoethylthio substituent Enhanced solubility; Potential for chelation
  • Key Observations: Replacing methylthio with ethylthio (CAS 1049254-67-2) increases the alkyl chain length, which may enhance membrane permeability but reduce metabolic stability due to oxidative susceptibility .

Heterocyclic Core Modifications: Thiophene vs. Thiazole

Compounds with thiophene cores () differ in electronic properties:

Compound Class Core Structure Example Substituents Biological Relevance
Thiazole derivatives (Target) Thiazole Methylthio, phenyl, propanamide Potential enzyme inhibition
Thiophene derivatives () Thiophene Methylthio, oxoethyl, quinolones Antibacterial activity (e.g., MICs)
  • Key Observations :
    • Thiazoles contain both nitrogen and sulfur, enabling stronger dipole interactions and π-stacking compared to sulfur-only thiophenes. This may enhance binding to enzymes like kinase or protease targets .
    • Methylthio-substituted thiophenes (e.g., from ) exhibit antibacterial activity, suggesting that the target compound’s thiazole core could be optimized for similar applications with improved selectivity .

Triazole-Based Analogs (–5)

Triazole derivatives with thioether linkages provide contrasting heterocyclic frameworks:

Compound Example (CAS) Core Structure Substituents Hypothesized Properties
N-(2-Methoxyphenyl)-2-[(5-phenyl-4-allyl-triazol-3-yl)sulfanyl]acetamide 1,2,4-Triazole Allyl, phenyl, methoxyphenyl Increased metabolic stability
  • Key Observations :
    • Triazoles offer three nitrogen atoms, enabling diverse hydrogen-bonding interactions. However, the absence of sulfur in the core (compared to thiazoles) may reduce metal-binding capacity .
    • Allyl groups in triazole derivatives (e.g., CAS 328020-65-1) may introduce steric hindrance, affecting target engagement but improving resistance to enzymatic degradation .

Pyrazole and Isoxazole-Oxadiazole Hybrids

Complex hybrids from and highlight structural diversity:

Compound Example (CAS) Core Structure Substituents Potential Advantages
(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide Pyrazole-thiazole hybrid Dichlorophenyl, pyridine Enhanced potency; Higher molecular weight
N-((3-(5-Methylisoxazol-3-yl)-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide Isoxazole-oxadiazole Methylisoxazole, phenylthio Improved metabolic stability
  • Key Observations :
    • Pyrazole-thiazole hybrids () incorporate halogenated aryl groups, which may improve target affinity but raise toxicity concerns .
    • Isoxazole-oxadiazole cores () are metabolically stable due to their fused heterocyclic systems, though they lack the thiazole’s sulfur-based reactivity .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Methylthio and phenyl groups in the target compound suggest moderate logP (~3.5), balancing solubility and permeability. Ethylthio analogs (CAS 1049254-67-2) may have higher logP (~4.0), risking poor aqueous solubility .
  • Metabolic Stability : Methylthio groups are susceptible to oxidation, whereas triazole and oxadiazole derivatives () are more resistant to hepatic metabolism .
  • Bioavailability : The target compound’s molecular weight (~395 g/mol) aligns with Lipinski’s rules, but bulkier hybrids (e.g., pyrazole-thiazole in ) may face absorption challenges .

Biological Activity

N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a thiazole ring, a methylthio group, and a phenylpropanamide moiety, which contribute to its diverse biological effects. The following sections will explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the formation of the thiazole ring followed by the introduction of the phenyl and propanamide groups. A common synthetic route includes:

  • Formation of Thiazole Ring : Reaction of 2-aminothiazole with methylthio compounds.
  • Coupling Reaction : The thiazole derivative is then coupled with phenylpropanoyl chloride under basic conditions, often using solvents like dichloromethane or ethanol and bases such as triethylamine for optimal yield.

This method can be scaled for industrial production using continuous flow reactors and automated synthesis techniques to enhance efficiency and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The thiazole ring structure is known to interact with various biological targets, potentially inhibiting microbial growth. Studies have shown that compounds with similar structures can disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in monocyte/macrophage-like cells. In vitro studies demonstrated that derivatives of thiazoles can significantly reduce cytokine levels in response to lipopolysaccharide (LPS) stimulation, suggesting a mechanism involving the inhibition of the NF-kB signaling pathway .

Anticancer Potential

This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazole ring may interact with nucleophilic sites in proteins or DNA, leading to disruption in normal cellular functions. Additionally, its ability to inhibit key enzymes involved in inflammatory responses suggests a multifaceted mechanism of action .

Comparative Analysis

Compound Biological Activity Mechanism
This compoundAntimicrobial, Anti-inflammatory, AnticancerInhibition of cytokines, apoptosis induction
2-AminothiazoleAntimicrobialDisruption of cell membranes
Phenylthiazole DerivativesVarying biological activitiesInteraction with metabolic pathways

This table highlights the unique position of this compound among similar compounds due to its combined functionalities that confer specific reactivity and biological activity .

Study on Anti-inflammatory Activity

In a study published in 2022, researchers investigated the effects of thiazole derivatives on inflammatory cytokine production in THP-1 cells stimulated with LPS. The results indicated that this compound significantly inhibited IL-6 and TNF-alpha production at low micromolar concentrations (IC50 values around 0.85 µM for IL-6) . This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Cancer Cell Apoptosis Induction

Another study focused on the anticancer potential of thiazole derivatives, including this compound. The compound was found to induce apoptosis in various cancer cell lines through caspase activation and modulation of cell cycle regulators . These findings support further exploration into its use as an anticancer therapeutic.

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